Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride typically involves the protection of amino groups and subsequent esterification. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient protocols. For example, the erythro (±) isomer can be synthesized using sodium borohydride in methanol at -40°C, and then converted into its threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different isomers or derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and methanesulfonyl chloride for substitution reactions. The conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of the original compound. For example, the erythro (±) and threo (±) isomers are significant products formed through reduction and inversion methods .
Scientific Research Applications
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in the study of amino acid derivatives and their biological functions.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and decarboxylation to the amine . This sequence of reactions allows the compound to exert its effects by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Uniqueness
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications. The presence of the tert-butoxycarbonyl group provides additional stability and protection during chemical reactions, which is not always present in similar compounds .
Properties
Molecular Formula |
C10H21ClN2O4 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-7(5-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H |
InChI Key |
QTXUMDRVFWVVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(=O)OC.Cl |
Origin of Product |
United States |
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